molecular formula C18H29O7- B14690829 2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate CAS No. 25951-39-7

2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate

Cat. No.: B14690829
CAS No.: 25951-39-7
M. Wt: 357.4 g/mol
InChI Key: HLTOIQGDBKQVCS-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate typically involves the reaction of 2-hydroxyethyl methacrylate with other monomers such as methyl methacrylate and isobutyl methacrylate . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the polymerization process.

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization processes where the monomers are reacted under controlled conditions to produce the desired polymer. The reaction is typically carried out at elevated temperatures and pressures to ensure complete polymerization and high yield .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate involves its ability to form strong covalent bonds with other molecules. This property makes it an effective adhesive and a valuable component in polymer synthesis. The molecular targets and pathways involved include interactions with various functional groups, leading to the formation of stable polymers and copolymers .

Properties

CAS No.

25951-39-7

Molecular Formula

C18H29O7-

Molecular Weight

357.4 g/mol

IUPAC Name

2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate

InChI

InChI=1S/C7H12O2.C6H10O3.C5H8O2/c1-3-4-5-6(2)7(8)9;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3/h2-5H2,1H3,(H,8,9);7H,1,3-4H2,2H3;1H2,2-3H3/p-1

InChI Key

HLTOIQGDBKQVCS-UHFFFAOYSA-M

Canonical SMILES

CCCCC(=C)C(=O)[O-].CC(=C)C(=O)OC.CC(=C)C(=O)OCCO

Origin of Product

United States

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